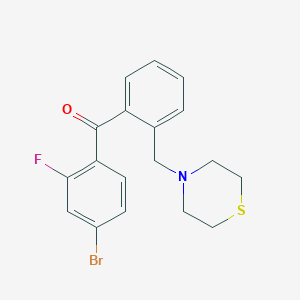

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" is a fluorinated aromatic ketone, which is structurally related to various compounds that have been synthesized and characterized in the provided studies. Although the exact compound is not directly studied in the provided papers, similar compounds with fluorinated aromatic rings and ketone functionalities have been explored for their unique properties and potential applications in materials science and molecular electronics.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or trifluoromethyl groups into the aromatic ring, which can significantly alter the physical and chemical properties of the molecules. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . This process could be analogous to the synthesis of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one," where a difluorinated acetophenone could be coupled with an appropriate phenyl precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the structure of a dichlorophenyl compound with trimethoxyphenyl groups was confirmed by single crystal X-ray diffraction, and its vibrational wavenumbers were computed using computational methods . Similarly, the molecular structure of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" could be elucidated using these techniques to confirm the placement of the fluorine atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic ketones can be influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the compound's participation in various chemical reactions. For instance, the presence of fluorine can impact the hyper-conjugative interactions and charge delocalization within the molecule, as analyzed using Natural Bond Orbital (NBO) analysis in related compounds . These effects would also be relevant to the chemical behavior of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" in reactions.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as solubility in polar organic solvents, thermal stability, and mechanical strength . The introduction of fluorine atoms can also affect the electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding the charge transfer within the molecule . The physical and chemical properties of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" would likely be influenced by the difluorophenyl and phenyl groups, contributing to its potential applications in various fields.

Applications De Recherche Scientifique

Photocyclization in Organic Synthesis

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one has been studied in the context of photocyclization reactions. For instance, 2-chloro-1,3-diphenylpropan-1,3-dione and related compounds undergo cyclization to flavones when exposed to photochemical conditions (Košmrlj & Šket, 2007).

Structural Studies in Organic Chemistry

The compound has also been subject of structural studies, such as tautomerism and conformation analysis of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, contributing to a deeper understanding of molecular structure and behavior in different phases (Cunningham, Lowe, & Threadgill, 1989).

Reactions of Secondary Benzyl Alcohols

Studies have explored the acid-catalyzed reactions of secondary benzyl alcohols, like 1-(3,4-Dimethoxyphenyl)propan-1-01, leading to various reaction products and providing insights into the reactivity and stability of these compounds under different conditions (Clark‐Lewis & Nair, 1967).

Oxidation of Acetylenic Hydrocarbons

Research has also involved examining the oxidation of related hydrocarbons to understand the formation of α-dicarbonyl compounds as intermediates. This contributes to our understanding of chemical reactions and the formation of various by-products in organic synthesis (Rao & Pritzkow, 1987).

Radical Formation in Photolysis

The study of alkyl radicals containing two different beta-leaving groups has shed light on the formation of olefin cation radicals and the products formed from these radicals under specific conditions (Bales et al., 2001).

Mécanisme D'action

Target of Action

The primary target of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.

Mode of Action

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling.

Biochemical Pathways

It is known that the compound’s antagonistic action on the dopamine d2 receptor can influence thedopaminergic pathways in the brain, potentially affecting processes such as mood regulation, reward, and motor control .

Result of Action

The molecular and cellular effects of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one’s action are likely to be diverse, given the widespread role of dopamine signaling in the brain. By blocking the Dopamine D2 receptor, the compound could potentially influence a range of neurological processes, from motor control to mood regulation .

Action Environment

The action, efficacy, and stability of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one can be influenced by various environmental factors. These might include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect drug metabolism and response . .

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLRWGBCQIUDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643997 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |

CAS RN |

898788-90-4 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

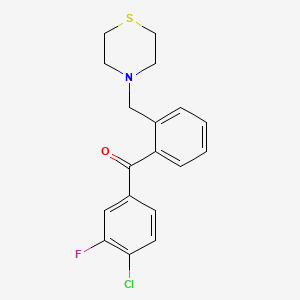

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)

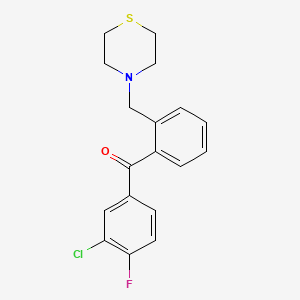

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

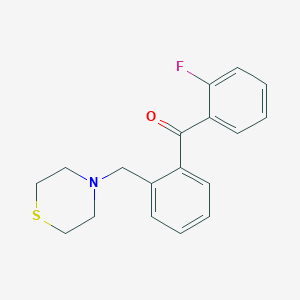

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)